4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine
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Overview
Description
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine is a complex organic compound that features a combination of furan, oxadiazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions.
Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine can undergo several types of chemical reactions:
Oxidation: The furan ring can be oxidized to form various furan derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furanones, while reduction of the oxadiazole ring can yield amines.
Scientific Research Applications
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine involves its interaction with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: This compound shares the oxadiazole and furan moieties but lacks the piperidine ring.
5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol: Similar in structure but contains a triazole ring instead of an oxadiazole ring.
Uniqueness
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-6-4-14(5-7-15)19(23)22-10-8-13(9-11-22)17-20-21-18(26-17)16-3-2-12-25-16/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPTZNAZBBHSAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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